3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide
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Overview
Description
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide is a complex organic compound that features an imidazole ring substituted with diphenyl groups and a hydrazide moiety linked to a phenylpropenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide typically involves multi-step organic reactions One common method involves the initial formation of the imidazole ring through the condensation of benzil with ammonium acetate and an aldehydeThe final step involves the condensation of the hydrazide with cinnamaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The hydrazide group may form hydrogen bonds with biological macromolecules, affecting their function. The phenylpropenylidene moiety can interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxyquinoline: This compound also features an imidazole ring and has shown potential as an α-glucosidase inhibitor.
2-(4,5-diphenyl-1H-imidazol-2-yl)phenol-based boron complexes: These compounds are used in electroluminescent devices due to their electron-transporting properties.
Uniqueness
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide is unique due to its combination of an imidazole ring with a hydrazide and phenylpropenylidene group
Properties
Molecular Formula |
C27H24N4O |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(4,5-diphenylimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C27H24N4O/c32-25(30-29-19-10-13-22-11-4-1-5-12-22)18-20-31-21-28-26(23-14-6-2-7-15-23)27(31)24-16-8-3-9-17-24/h1-17,19,21H,18,20H2,(H,30,32)/b13-10+,29-19+ |
InChI Key |
MNFJQEJTDNREII-OLNBGUPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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